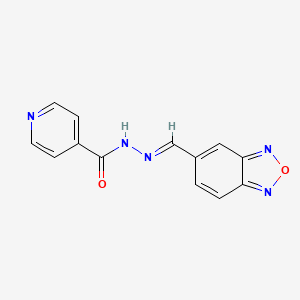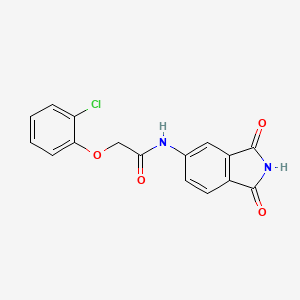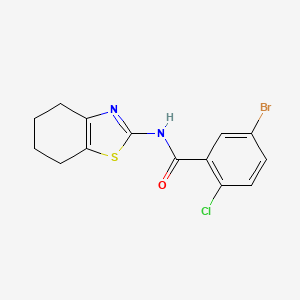![molecular formula C11H11BrN4O2 B5873165 4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5873165.png)
4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTA and has a molecular weight of 378.23 g/mol.
作用機序
The exact mechanism of action of BPTA is not fully understood. However, studies have shown that BPTA inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which is believed to improve cognitive function and memory. BPTA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BPTA has been shown to have a number of biochemical and physiological effects. In animal studies, BPTA has been shown to improve cognitive function and memory. BPTA has also been shown to have antifungal and antibacterial activity. In addition, BPTA has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the main advantages of BPTA is its potential applications in various fields, including medicinal chemistry, microbiology, and cancer research. BPTA is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of BPTA is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on BPTA. One potential direction is the development of BPTA derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of BPTA in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of BPTA and its potential applications in various fields.
Conclusion:
In conclusion, 4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTA has been extensively studied for its potential applications in medicinal chemistry, microbiology, and cancer research. BPTA has also been shown to improve cognitive function and memory, have antifungal and antibacterial activity, and inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of BPTA and its potential applications in various fields.
合成法
The synthesis of BPTA involves the reaction of 4-bromo-3-methylphenol with 3-amino-1,2,4-triazole in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from ethanol.
科学的研究の応用
BPTA has been extensively studied for its potential applications in various fields. In medicinal chemistry, BPTA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. BPTA has also been studied as a potential antifungal and antibacterial agent. In addition, BPTA has been used as a building block for the synthesis of other biologically active compounds.
特性
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(4-bromo-3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-7-4-8(2-3-9(7)12)18-5-10(17)16-6-14-15-11(16)13/h2-4,6H,5H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPIEYGLWJEUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2C=NN=C2N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5873091.png)
![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5873106.png)

![3-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5873112.png)
![N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5873117.png)
![methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5873129.png)
![ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5873131.png)
![N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide](/img/structure/B5873138.png)
![N-benzyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5873143.png)

![3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5873157.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5873177.png)

